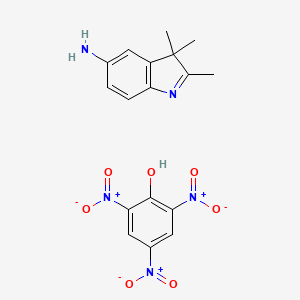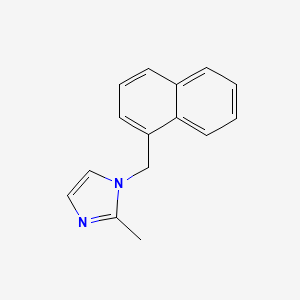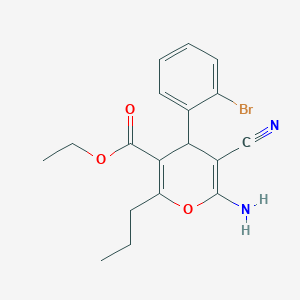
N,N'-(methylenedi-1,3,4-thiadiazole-5,2-diyl)dibutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(methylenedi-1,3,4-thiadiazole-5,2-diyl)dibutanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'MTD' and is known for its unique chemical structure, which makes it an attractive candidate for various research applications.
Mechanism of Action
The mechanism of action of MTD is not fully understood. However, studies have suggested that MTD may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. MTD may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MTD has been shown to have a variety of biochemical and physiological effects. Studies have shown that MTD can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. MTD may also have neuroprotective effects and can protect against neuronal damage in certain disease states.
Advantages and Limitations for Lab Experiments
One of the main advantages of MTD is its potent anti-cancer properties. MTD has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of MTD is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on MTD. One area of interest is the development of novel MTD derivatives with improved anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of MTD and its potential applications in other disease states. Finally, studies are needed to optimize the synthesis process of MTD to make it more accessible for research purposes.
Synthesis Methods
The synthesis of N,N'-(methylenedi-1,3,4-thiadiazole-5,2-diyl)dibutanamide is a complex process that involves multiple steps. The most commonly used method for synthesizing MTD involves the reaction of 1,2-dibromoethane with thiosemicarbazide, followed by the reaction of the resulting product with butanoyl chloride.
Scientific Research Applications
MTD has been extensively studied for its potential applications in scientific research. One of the most promising applications of MTD is in the field of cancer research. Studies have shown that MTD has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-[5-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S2/c1-3-5-8(20)14-12-18-16-10(22-12)7-11-17-19-13(23-11)15-9(21)6-4-2/h3-7H2,1-2H3,(H,14,18,20)(H,15,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHDHNXMHCEUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)CC2=NN=C(S2)NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145746.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)

![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-nitrobenzene](/img/structure/B5145769.png)
![2-chloro-N-{1-[1-(3-phenylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5145772.png)
![N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide](/img/structure/B5145785.png)
![3-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B5145788.png)
![3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5145789.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5145793.png)
![ethyl (2,6-dichloro-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5145795.png)

![2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5145809.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5145813.png)